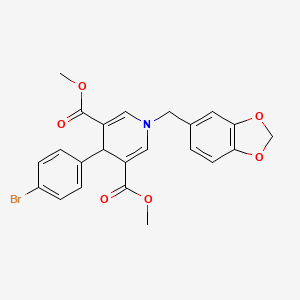
dimethyl 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-bromophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Vue d'ensemble
Description
Dimethyl 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-bromophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C23H20BrNO6 and its molecular weight is 486.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 485.04740 g/mol and the complexity rating of the compound is 710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Research has been conducted on the synthesis of nitrogen-bridged heterocycles and related compounds, demonstrating the versatility of dimethyl acetylenedicarboxylate (DMAD) in creating complex molecular architectures. For instance, Kakehi et al. (1994) discussed the preparation of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates, which are synthesized through reactions involving various pyridinio[(thiocarbonyl)methylide]s and thiophene-2-thiolates with DMAD. These compounds exhibit smooth thermolysis to yield thiazole derivatives and dimethyl phthalate (Kakehi, Ito, Mitani, & Kanaoka, 1994).
Coordination Polymers and Porous Materials
Liu et al. (2012) explored the solvothermal synthesis of coordination polymers using metal salts, benzenedicarboxylic acids, and azopyridine, leading to structures with significant solvent-accessible voids. These polymers demonstrate potential for gas sorption applications, including CO2/CH4 selectivity, indicating their relevance in environmental and energy-related research (Liu, Lin, Zhang, & Chen, 2012).
Antioxidant Properties and Biological Activity
Wijtmans et al. (2004) synthesized a series of 6-substituted-2,4-dimethyl-3-pyridinols, showcasing a novel class of chain-breaking antioxidants. Their research highlights the antioxidant properties of these compounds, potentially contributing to pharmaceutical and healthcare applications (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).
Catalytic Applications
Costa et al. (1995) described the synthesis of dimethyl 4-methoxycarbonylcyclopenta-1,3-diene-1,2-diacetate from benzyl methyl malonate, highlighting its use as a ligand for catalytically active rhodium complexes. These complexes are efficient catalysts for reactions like the alkyne-nitrile co-cyclization to pyridines and hydroformylation of styrene and 1-hexene, illustrating the compound's relevance in synthetic organic chemistry and catalysis (Costa, Dias, Chiusoli, & Gazzola, 1995).
Propriétés
IUPAC Name |
dimethyl 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-bromophenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO6/c1-28-22(26)17-11-25(10-14-3-8-19-20(9-14)31-13-30-19)12-18(23(27)29-2)21(17)15-4-6-16(24)7-5-15/h3-9,11-12,21H,10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWQIYAIPWNVLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)Br)C(=O)OC)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine](/img/structure/B4610760.png)
![N-(4-ethylphenyl)-2-[4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B4610767.png)
![3-(2-chloropyridin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4610773.png)
![methyl 3-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B4610778.png)
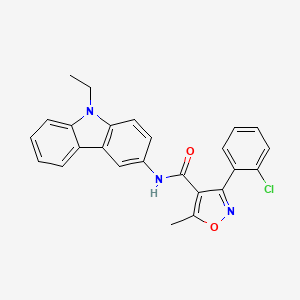
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B4610783.png)
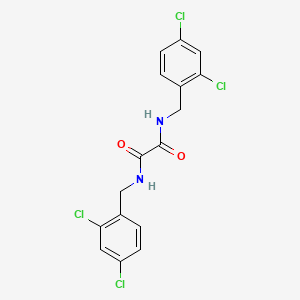
![2-{[(4-methylphenyl)sulfonyl]amino}ethyl (4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-1,3-thiazol-5-yl)carbamate](/img/structure/B4610793.png)
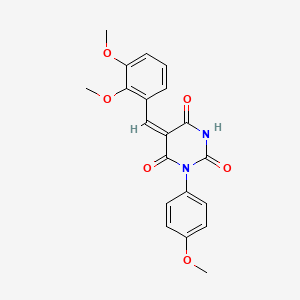
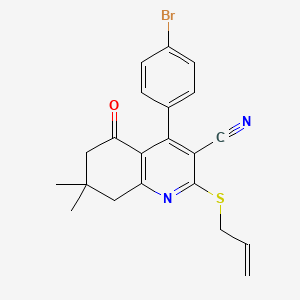

![2-(4-fluorophenyl)-4-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4610825.png)
![1-(4-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4610831.png)
![(3-chlorophenyl)[1-(3-furoyl)-3-piperidinyl]methanone](/img/structure/B4610847.png)
